5-Cyano-4-methylpyridine-2-carboxylic acid

Description

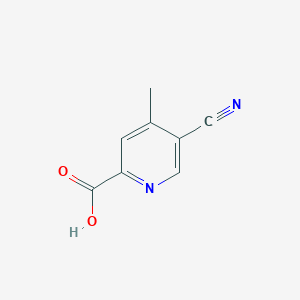

5-Cyano-4-methylpyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted with a cyano group at position 5, a methyl group at position 4, and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable building block in pharmaceutical synthesis, agrochemical development, and materials science. The compound is commercially available (e.g., Ref: 3D-CHC08288) at a premium price (e.g., 50 mg for €941), reflecting its specialized applications and synthetic complexity .

Properties

IUPAC Name |

5-cyano-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-5-2-7(8(11)12)10-4-6(5)3-9/h2,4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIJIDOYAVPCLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427082-88-9 | |

| Record name | 5-cyano-4-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Nitration and Subsequent Reactions

Starting Material: 4-methylpyridine.

Nitration: The nitration of 4-methylpyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of 4-methyl-2-nitropyridine.

Reduction: The nitro group can be reduced to an amino group using hydrogenation over a palladium catalyst or by using reducing agents like iron and hydrochloric acid.

Diazotization and Cyanation: The amino group is then diazotized using sodium nitrite and hydrochloric acid, followed by cyanation using copper(I) cyanide to introduce the cyano group at the 5-position.

Oxidation: Finally, the methyl group is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

-

Direct Cyanation

Starting Material: 4-methyl-2-pyridinecarboxylic acid.

Cyanation: Direct cyanation can be performed using reagents like cyanogen bromide in the presence of a base to introduce the cyano group at the 5-position.

Industrial Production Methods

Industrial production of 5-cyano-4-methylpyridine-2-carboxylic acid typically involves large-scale nitration, reduction, and cyanation processes, optimized for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate, chromium trioxide.

Conditions: Typically performed in acidic or basic aqueous solutions.

Products: Oxidation of the methyl group to a carboxylic acid.

-

Reduction

Reagents: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

Conditions: Hydrogenation under pressure or reflux with reducing agents.

Products: Reduction of nitro groups to amino groups.

-

Substitution

Reagents: Sodium nitrite, hydrochloric acid, copper(I) cyanide.

Conditions: Diazotization followed by cyanation.

Products: Introduction of cyano groups.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

Cyanation: Sodium nitrite, hydrochloric acid, copper(I) cyanide.

Oxidation: Potassium permanganate, chromium trioxide.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 5-cyano derivatives, including 5-cyano-4-methylpyridine-2-carboxylic acid, exhibit promising anticancer properties. They have been shown to inhibit certain cancer cell lines by affecting cell signaling pathways associated with proliferation and apoptosis. For instance, a study demonstrated that compounds with similar structures can inhibit the growth of breast cancer cells by modulating the ERK1/2 signaling pathway .

Case Study: Inhibition of Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | ERK1/2 pathway modulation |

| Similar derivative | HeLa (Cervical Cancer) | 15.0 | Apoptosis induction |

2. Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting thrombotic diseases. Its derivatives are utilized in the development of anticoagulant drugs, which inhibit activated coagulation factor X, thereby preventing thrombus formation .

Process Overview

The synthesis typically involves:

- Starting Material : Pyridine derivatives

- Reagents : Cyanide sources and carboxylic acids

- Conditions : Controlled temperature and pH to maximize yield

Organic Synthesis Applications

1. Building Block for Heterocyclic Compounds

This compound is employed as a building block in creating diverse heterocyclic compounds. These compounds are crucial in drug discovery and development due to their biological activities.

Example Reactions

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cyclization | Thiazole derivatives | 85 |

| Alkylation | Alkylated pyridines | 90 |

Analytical Applications

The compound is also utilized in analytical chemistry for the development of high-performance liquid chromatography (HPLC) methods aimed at quantifying pyridine derivatives in biological samples. Its distinct spectral properties allow for effective separation and identification during chromatographic analysis .

Mechanism of Action

The mechanism of action of 5-cyano-4-methylpyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparative analysis with analogous pyridine and pyrimidine derivatives. Key comparisons include:

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Substituents (Positions) | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5-Cyano-4-methylpyridine-2-carboxylic acid | C₈H₆N₂O₂ | -CN (5), -CH₃ (4), -COOH (2) | Not provided | 178.15 (calculated) |

| 5-Chloro-2-cyanopyridine-4-carboxylic acid | C₇H₃ClN₂O₂ | -Cl (5), -CN (2), -COOH (4) | 1256833-65-4 | 200.57 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | -Cl (2), -CH₃ (6), -COOH (4) | 89581-58-8 | 188.57 |

Key Observations:

- Electronic Effects: The cyano (-CN) group in this compound is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to chloro (-Cl) substituents in analogs .

Biological Activity

5-Cyano-4-methylpyridine-2-carboxylic acid (CMPCA) is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

CMPCA is characterized by its cyano and carboxylic acid functional groups, which contribute to its reactivity and biological activity. The compound can be synthesized through various methods, including multicomponent reactions (MCRs) that utilize pyridine derivatives as starting materials. These reactions often yield a range of heterocyclic compounds with significant biological properties, including anticancer and antimicrobial activities .

Biological Activity

Antitumor Activity

Research indicates that CMPCA and its derivatives exhibit notable antitumor properties. For instance, studies have shown that related compounds, such as thiosemicarbazones derived from pyridine-2-carboxaldehyde, possess enhanced antitumor activity compared to their parent compounds . In vivo studies demonstrated that these derivatives could significantly inhibit tumor growth in mouse models, suggesting a potential therapeutic application in cancer treatment.

Antimicrobial Properties

CMPCA has also been investigated for its antimicrobial effects. Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the carboxylic acid group is thought to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Enzyme Inhibition

Another area of interest is the enzyme inhibitory potential of CMPCA. Studies suggest that compounds in this class can inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production. This inhibition may have applications in treating hyperpigmentation disorders .

1. Anticancer Efficacy

A study explored the efficacy of CMPCA derivatives in treating colorectal cancer (CRC). The results indicated that these compounds could inhibit tumor growth effectively when administered at specific dosages in mouse models. The mean tumor volume was significantly reduced compared to control groups, highlighting their potential as anticancer agents .

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Control | - | 2145.58 ± 152.9 | - |

| CMPCA Derivative 1 | 75 | 1497.04 ± 282.39 | 32.0 |

| CMPCA Derivative 2 | 150 | 1098.99 ± 247.15 | 51.78 |

2. Antimicrobial Activity

In another study assessing the antimicrobial properties of CMPCA-related compounds, various derivatives were tested against common pathogens. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

The biological activity of CMPCA can be attributed to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions due to its functional groups. The carboxylic acid moiety allows for chelation with metal ions, which may enhance its bioactivity by stabilizing enzyme-substrate complexes or disrupting microbial metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.